molecular formula C12H26 B14669242 2,4,8-Trimethylnonane CAS No. 49542-74-7

2,4,8-Trimethylnonane

Cat. No.: B14669242
CAS No.: 49542-74-7
M. Wt: 170.33 g/mol
InChI Key: PZXMOJBYRFSNJH-UHFFFAOYSA-N
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Description

2,4,8-Trimethylnonane is a branched-chain alkane with the molecular formula C12H26. As a highly branched hydrocarbon, it is of significant interest in petroleum and fuel research, where the structure of hydrocarbons directly influences performance properties like octane rating and combustion efficiency. Studies of volatile organic compounds (VOCs) from polypropylene have identified various trimethylnonane isomers as components, positioning this compound as a relevant standard for analyzing material degradation and VOC emissions in polymer and automotive interior research . In industrial chemistry, branched alkanes such as this one are also valuable as intermediates in organic synthesis and as non-polar solvents for specific applications. This product is intended for use in controlled laboratory and research settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and handle the compound with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49542-74-7

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,4,8-trimethylnonane

InChI

InChI=1S/C12H26/c1-10(2)7-6-8-12(5)9-11(3)4/h10-12H,6-9H2,1-5H3

InChI Key

PZXMOJBYRFSNJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CC(C)C

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Targeted Synthesis of 2,4,8-Trimethylnonane

Heterogeneous Catalysis Systems

Multistep Organic Synthesis Routes

While a specific, well-documented multistep synthesis route for this compound is not extensively covered in publicly available literature, its structure suggests plausible pathways originating from smaller, readily available building blocks. A common strategy for the synthesis of complex alkanes involves the coupling of carbonyl compounds followed by deoxygenation.

One potential conceptual pathway could involve the Grignard reaction between 4-methyl-2-pentanone (B128772) (also known as methyl isobutyl ketone, MIBK) and a suitable Grignard reagent, such as isobutylmagnesium bromide. The resulting tertiary alcohol could then undergo dehydration to form an alkene, followed by hydrogenation to yield the saturated alkane skeleton of this compound.

Another approach could be the Wittig reaction between MIBK and an appropriate phosphorane, followed by hydrogenation of the resulting alkene. The choice of reactants in these classical methods would be crucial for achieving the desired carbon framework.

A more contemporary and catalytically driven approach involves the aldol (B89426) condensation of ketones, followed by hydrodeoxygenation. For instance, the self-condensation of MIBK or its cross-condensation with another ketone, followed by a robust hydrodeoxygenation step, could theoretically lead to the formation of highly branched alkanes in the C12 range, including isomers of trimethylnonane.

Green Chemistry and Sustainable Synthesis Perspectives

The principles of green chemistry encourage the use of renewable feedstocks and environmentally benign processes. The synthesis of branched alkanes is an area where these principles are being actively applied, with a focus on biomass-derived precursors.

Methyl isobutyl ketone (MIBK) is a key platform chemical that can be produced from the fermentation of acetone, a biomass-derived product. morressier.com MIBK serves as a versatile building block for the synthesis of larger, branched alkanes suitable for use as biofuels. rsc.org The production of MIBK itself can be achieved through a one-pot gas-phase process from 2-propanol, offering a more sustainable alternative to traditional methods. conicet.gov.ar

The conversion of MIBK and other biomass-derived aldehydes and ketones into fuel-range alkanes typically involves a series of catalytic steps. rsc.org For example, MIBK can undergo aldol condensation with aromatic aldehydes derived from lignocellulose to produce precursors for high-density aviation fuels. rsc.org This highlights the potential of using MIBK in condensation reactions to build the carbon backbone required for compounds like this compound.

The broader strategy of converting renewable feedstocks into valuable chemicals and fuels is a cornerstone of sustainable chemistry. Lignocellulosic biomass, a non-food-based resource, can be processed to yield platform molecules like furfural (B47365) and levulinic acid. rsc.org These molecules can then be catalytically upgraded to a mixture of linear, branched, and cyclic alkanes suitable for aviation fuel. rsc.org

One notable strategy involves the dehydration of xylose (a sugar found in hemicellulose) to furfural, followed by an aldol condensation with MIBK. The resulting product can then undergo hydrodeoxygenation to yield C10 and C11 branched alkanes for jet fuel. figshare.comacs.org This demonstrates a complete pathway from a raw biomass component to a valuable branched alkane, a strategy that could be adapted for the synthesis of specific targets like this compound.

The table below summarizes key research findings on the conversion of biomass-derived precursors to branched alkanes.

Precursor(s)Catalyst(s)Product(s)Key FindingsReference(s)
Xylose, Methyl Isobutyl KetoneSolid acid (dehydration), Solid base (condensation), Ru/H-ZSM-5 (hydrodeoxygenation)C10 and C11 branched alkanesA three-step process for producing jet fuel range branched alkanes from lignocellulose-derived components. figshare.comacs.org
Methyl Isobutyl Ketone, Aromatic AldehydesAmberlyst-15 (condensation), Ru/C (hydrodeoxygenation)BicycloalkanesHigh yields of high-density aviation fuel additives were achieved under mild, solvent-free conditions. rsc.org
AcetoneHydroxyapatite (condensation), Pd/SiO2 (hydrogenation)Methyl Isobutyl KetoneElucidation of the mechanism and kinetics for a key step in the biomass-to-alkane value chain. morressier.com

Elucidation of Reaction Mechanisms for this compound Formation

The formation of this compound from smaller precursors would likely proceed through a series of well-understood reaction mechanisms. In the context of the aldol condensation-hydrodeoxygenation pathway, the key mechanistic steps are:

Enolate Formation: In the presence of a base catalyst, a proton is abstracted from the α-carbon of a ketone (e.g., MIBK), forming a resonance-stabilized enolate.

Aldol Condensation: The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second ketone molecule, forming a β-hydroxy ketone (aldol adduct).

Dehydration: The aldol adduct is then dehydrated, typically under acidic or basic conditions, to form an α,β-unsaturated ketone.

Hydrodeoxygenation (HDO): This is a crucial step for converting the oxygenated intermediate into the final alkane. HDO is a complex catalytic process that can proceed through several pathways. A common mechanism involves:

Hydrogenation of the C=C bond: The α,β-unsaturated ketone is first hydrogenated to a saturated ketone.

Hydrogenation of the C=O bond: The saturated ketone is then hydrogenated to the corresponding secondary alcohol.

Dehydration and Hydrogenation: The alcohol is subsequently dehydrated to an alkene, which is then hydrogenated to the final saturated alkane. rsc.org

The choice of catalyst is critical in directing the reaction towards the desired alkane product and minimizing side reactions. Bimetallic catalysts are often employed to facilitate the different steps of the HDO process. upenn.edu

Control of Regioselectivity and Stereoselectivity in Synthesis

The synthesis of a specific isomer like this compound from a complex reaction mixture requires precise control over regioselectivity and stereoselectivity.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of aldol condensations involving unsymmetrical ketones, controlling which enolate is formed and which carbonyl is attacked is key to obtaining the desired carbon skeleton. The choice of base (e.g., kinetic vs. thermodynamic control) and reaction conditions can influence the regiochemical outcome.

Stereoselectivity is the preferential formation of one stereoisomer over another. This compound has chiral centers, meaning it can exist as multiple stereoisomers. Achieving a specific stereoisomer requires an enantioselective or diastereoselective synthesis. While the direct stereoselective synthesis of this compound is not reported, methodologies for the enantioselective synthesis of other branched alkanes have been developed. For example, the synthesis of stereoisomers of 7,11-dimethylheptadecane has been achieved using an intramolecular hydride transfer in a cobalt-complexed propargylic alcohol as the key stereochemistry-defining step. nih.govacs.orgacs.org This approach allows for the creation of stereochemically defined α-alkyl-γ-hydroxy-acetylenes, which can then be converted to the desired branched alkanes with high stereochemical purity. nih.govacs.orgacs.org Such strategies could, in principle, be adapted for the stereocontrolled synthesis of this compound.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separations for Isomeric Distinction

Chromatographic techniques are fundamental in separating 2,4,8-trimethylnonane from its isomers and the wider hydrocarbon matrix. The separation relies on the differential partitioning of analytes between a stationary phase and a mobile phase. greyhoundchrom.com

Gas chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds like this compound. postnova.com The choice of column stationary phase and carrier gas parameters are critical for achieving the resolution required for isomeric distinction.

The selection of the GC column's stationary phase is the most critical step in method development, as it governs the separation selectivity. greyhoundchrom.com The guiding principle for phase selection is "like dissolves like," meaning the polarity of the stationary phase should match that of the analytes. sigmaaldrich.com For non-polar compounds like this compound and other alkanes, non-polar stationary phases are the most effective. sigmaaldrich.com

Interactions between non-polar alkanes and a non-polar stationary phase are primarily dispersive (van der Waals forces), which increase with the size and surface area of the molecule. greyhoundchrom.com Consequently, the elution order of alkanes on these columns generally follows their boiling points. sigmaaldrich.com Polysiloxane-based stationary phases are widely used for hydrocarbon analysis. tandfonline.com Specifically, 100% dimethyl polysiloxane phases have demonstrated excellent chromatographic properties and are particularly effective in the separation of iso-paraffins (branched alkanes). tandfonline.comresearchgate.net Phenyl-substituted phases can introduce moderate π-π interactions, but for saturated hydrocarbons, a purely non-polar phase is often optimal. sigmaaldrich.com

For separating isomers like the various trimethylnonanes, subtle differences in their boiling points and molecular shapes dictate their retention. Highly branched isomers tend to be more compact and have lower boiling points than their less branched or linear counterparts, leading to earlier elution times.

Stationary Phase TypeCommon CompositionPolarityPrimary InteractionSuitability for this compound
Non-Polar100% Dimethyl PolysiloxaneNon-PolarDispersiveExcellent for separation of branched alkanes from other hydrocarbons based on boiling point.
Intermediate Polarity(35%-Phenyl) MethylpolysiloxaneIntermediateDispersive, π-πCan be used, but offers less ideal selectivity for saturated alkanes compared to non-polar phases.
PolarPolyethylene Glycol (Wax)PolarDipole, H-BondingNot suitable for alkane analysis due to polarity mismatch.

The choice of carrier gas and its flow dynamics significantly influences separation efficiency and analysis time. chromatographyonline.comphenomenex.com The three most common carrier gases in GC are nitrogen (N₂), helium (He), and hydrogen (H₂). glsciences.com Their performance is typically evaluated using a Van Deemter plot, which illustrates the relationship between the carrier gas linear velocity and column efficiency (expressed as Height Equivalent to a Theoretical Plate, or HETP). teledynetekmar.com A lower HETP value indicates higher efficiency.

For hydrocarbon analysis, helium and hydrogen are generally preferred over nitrogen. peakscientific.com Nitrogen provides its best efficiency at low linear velocities, which results in long analysis times. glsciences.compeakscientific.com In contrast, hydrogen and helium maintain high efficiency over a much broader and higher range of linear velocities. teledynetekmar.comscioninstruments.com This allows for significantly faster separations without a substantial loss of resolution. peakscientific.com Hydrogen is technically the most efficient carrier gas and provides the fastest analysis, while helium is often chosen as a safe, inert alternative. peakscientific.comscioninstruments.com Precise control of the flow rate is crucial for reproducible retention times. chromatographyonline.comchromatographyonline.com

Carrier GasTypical Optimum Linear Velocity (cm/s)Relative EfficiencyKey Characteristics
Nitrogen (N₂) ** 10 - 20Good (at low velocity)Inexpensive and safe, but slow analysis times due to narrow optimal velocity range. glsciences.comteledynetekmar.com
Helium (He) 20 - 40Very GoodSafe, inert, and provides a good balance of speed and efficiency; widely used but subject to supply issues. chromatographyonline.comglsciences.com
Hydrogen (H₂) **30 - 60ExcellentProvides the fastest analysis and highest efficiency over a broad velocity range; reactive and flammable. glsciences.compeakscientific.com

For highly complex samples like crude oil or refined petroleum products, one-dimensional GC may not provide sufficient peak capacity to resolve all components. mosh-moah.de Comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior separation power by employing two columns with different stationary phases connected by a modulator. sepsolve.com

In a typical GC×GC setup for hydrocarbon analysis, a non-polar primary column separates compounds based on their volatility (boiling point), similar to a standard GC analysis. sepsolve.comresearchgate.net The effluent from the first column is then trapped, concentrated, and re-injected in sharp pulses by a modulator onto a second, shorter column with a different selectivity, typically a polar or shape-selective phase. sepsolve.com This second separation is very fast, occurring in a matter of seconds. sepsolve.com

The result is a two-dimensional chromatogram where compounds are ordered by volatility in the first dimension and by polarity or shape in the second dimension. mosh-moah.de This structured separation allows different chemical classes (e.g., n-alkanes, iso-alkanes, cycloalkanes, aromatics) to elute in distinct, organized bands on the contour plot. mosh-moah.deacs.org This powerful technique enables the separation of this compound from co-eluting isomers and other hydrocarbon classes that would be unresolved in a single-dimension separation. nih.govresearchgate.net

Gas Chromatography (GC) Methodologies

Mass Spectrometry (MS) for Structural Analysis (beyond basic identification)

While chromatography separates compounds, mass spectrometry provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. whitman.edu

Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard the analyte molecule. libretexts.org This process not only creates a molecular ion (M⁺·), which corresponds to the molecule's weight, but also imparts excess energy, causing the ion to break apart into smaller, characteristic fragment ions. whitman.eduuni-saarland.de The resulting mass spectrum is a fingerprint of the molecule's structure.

For branched alkanes like this compound (molecular weight 170.33 g/mol ), the molecular ion peak is often of low abundance or may be entirely absent due to the instability of the ion. ic.ac.ukuobasrah.edu.iq Fragmentation is not random; it preferentially occurs at points of branching because this leads to the formation of more stable secondary (2°) or tertiary (3°) carbocations. ic.ac.ukuobasrah.edu.iq

The interpretation of the mass spectrum of this compound would be based on these principles:

Cleavage at Branching Points: The C-C bonds adjacent to the methyl-substituted carbons (at positions 2, 4, and 8) are the most likely to break. uobasrah.edu.iq

Formation of Stable Carbocations: The positive charge will preferentially remain on the more substituted fragment.

Loss of Largest Substituent: A common fragmentation pathway is the loss of the largest alkyl radical from a branching point. uobasrah.edu.iq

Based on the structure of this compound, key fragmentation pathways would include:

Cleavage between C4 and C5, leading to the loss of a pentyl radical (C₅H₁₁) and formation of a stable secondary carbocation at m/z 99.

Cleavage between C2 and C3, resulting in the loss of a heptyl radical (C₇H₁₅) and formation of an ion at m/z 71.

A characteristic series of peaks separated by 14 mass units (CH₂) is typical for alkanes, corresponding to fragments of the general formula CₙH₂ₙ₊₁. whitman.edulibretexts.org

m/z ValuePossible Fragment IonOrigin of Fragment
170[C₁₂H₂₆]⁺·Molecular Ion (M⁺·) - Expected to be very weak or absent.
155[C₁₁H₂₃]⁺Loss of a methyl radical (-CH₃) from the molecular ion.
127[C₉H₁₉]⁺Loss of a propyl radical (-C₃H₇) from the C2 position.
99[C₇H₁₅]⁺Cleavage at C4-C5 bond, loss of a pentyl radical.
71[C₅H₁₁]⁺Cleavage at C2-C3 or C8-C7 bonds.
57[C₄H₉]⁺Common tertiary butyl cation or other C4 fragments, a prominent peak in many branched alkanes.
43[C₃H₇]⁺Isopropyl cation, a very common and stable fragment.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For branched alkanes like this compound, electron ionization (EI) typically induces fragmentation, and the molecular ion may be of low abundance or absent. libretexts.org The fragmentation patterns are, however, highly informative about the branching structure.

Fragmentation in alkanes preferentially occurs at points of branching due to the increased stability of the resulting secondary and tertiary carbocations. youtube.com In the case of this compound, the carbon backbone is susceptible to cleavage on either side of the C-4 and C-8 positions, as well as at the isobutyl group at the C-2 end.

A theoretical MS/MS analysis of the this compound molecular ion (m/z 170) would involve isolating this ion and subjecting it to collision-induced dissociation (CID). The resulting product ion spectrum would be expected to show characteristic losses of alkyl radicals. Key fragmentation pathways would include:

Cleavage adjacent to the C-8 methyl group: Loss of a methyl radical (CH₃•, 15 Da) to form an ion at m/z 155, or loss of an isobutyl radical (C₄H₉•, 57 Da) to form an ion at m/z 113.

Cleavage adjacent to the C-4 methyl group: This can lead to various fragment ions depending on which bond is broken. For instance, cleavage of the C4-C5 bond would result in stable carbocations.

Cleavage at the C-2 position: Loss of an isopropyl radical (C₃H₇•, 43 Da) to yield an ion at m/z 127.

The relative abundance of these and other fragment ions provides a structural fingerprint that can be used to distinguish this compound from its numerous isomers. osti.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. nist.gov For this compound, which has a molecular formula of C₁₂H₂₆, the theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da) and hydrogen (¹H = 1.007825 Da).

The calculated monoisotopic mass for C₁₂H₂₆ is 170.203450829 Da. nih.govnih.gov HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure this mass with an accuracy typically within 5 parts per million (ppm). This high accuracy allows for the confident determination of the elemental formula C₁₂H₂₆, effectively distinguishing it from other compounds that might have the same nominal mass but a different elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. For a complex alkane like this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, are used to differentiate it from its isomers by providing a detailed map of the carbon and hydrogen environments.

The structure of this compound possesses several chemically non-equivalent protons and carbons due to its asymmetric branching. A careful analysis of the number of signals, their chemical shifts, and their coupling patterns allows for a complete structural assignment.

¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show signals in the typical upfield region for alkanes, generally between 0.8 and 1.8 ppm. chemistrysteps.comoregonstate.edulibretexts.org The chemical shift of each proton is influenced by its local electronic environment. Protons on methyl groups (CH₃) will appear at the higher field end, followed by methylene (B1212753) (CH₂) protons, and finally methine (CH) protons at the lower field end of this range. libretexts.org

Based on the structure, multiple distinct signals are predicted. The three methyl groups at positions 2, 4, and 8 will each produce a doublet. The protons of the two methyls attached to C-2 are diastereotopic and may be non-equivalent, but are often observed as a single doublet due to free rotation. The methine protons at C-2, C-4, and C-8 will appear as multiplets due to coupling with neighboring protons. The methylene protons along the nonane (B91170) backbone will also appear as complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (ppm) Predicted Multiplicity
C1-H₃ & C1'-H₃ (on C2) ~0.8-0.9 Doublet
C2-H ~1.5-1.8 Multiplet
C3-H₂ ~1.2-1.4 Multiplet
C4-CH₃ ~0.8-0.9 Doublet
C4-H ~1.4-1.7 Multiplet
C5-H₂ ~1.1-1.3 Multiplet
C6-H₂ ~1.1-1.3 Multiplet
C7-H₂ ~1.1-1.3 Multiplet
C8-CH₃ ~0.8-0.9 Doublet
C8-H ~1.4-1.7 Multiplet

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound will show a distinct signal for each chemically non-equivalent carbon atom. The chemical shifts for saturated sp³-hybridized carbons in alkanes typically fall within the range of 10-60 ppm. pdx.eduoregonstate.edudocbrown.info The degree of substitution affects the chemical shift, with quaternary carbons appearing further downfield than tertiary, secondary, and primary carbons.

Due to the molecule's lack of symmetry, it is expected that all 12 carbon atoms are chemically unique, leading to 12 distinct signals in the ¹³C NMR spectrum. The methyl carbons will resonate at higher fields (further upfield), while the methine carbons at the branch points will be shifted further downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 & C1' (on C2) ~22-25
C2 ~25-30
C3 ~40-45
C4-CH₃ ~19-22
C4 ~30-35
C5 ~35-40
C6 ~28-33
C7 ~38-43
C8-CH₃ ~19-22
C8 ~30-35

Note: These are estimated values based on typical alkane shifts. The specific values can be refined using additive models or spectral databases.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for confirming the complex structure of this compound by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum would connect signals from protons that are on adjacent carbons. For instance, it would show correlations between the methine proton at C-4 and the protons of its attached methyl group, as well as the methylene protons at C-3 and C-5. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms (¹J-coupling). sdsu.edu Each cross-peak represents a C-H bond, allowing for the unambiguous assignment of a proton signal to its corresponding carbon signal. This technique is invaluable for linking the data from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). sdsu.edu HMBC is critical for piecing together the carbon skeleton. For example, it would show a correlation between the protons of the methyl group on C-4 and the carbon atoms at C-3, C-4, and C-5, thereby confirming the location of the methyl branch.

Together, these 2D NMR techniques provide definitive evidence for the structural assignment of this compound and allow for its differentiation from other C₁₂H₂₆ isomers.

Vibrational Spectroscopy for Molecular Fingerprinting (IR, Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that can be used for identification. For an alkane like this compound, the spectra are dominated by vibrations of the C-H and C-C bonds.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to C-H stretching and bending vibrations.

C-H Stretching: Strong bands are expected in the 2850-3000 cm⁻¹ region. The asymmetric and symmetric stretching modes of the CH₃ and CH₂ groups fall within this range.

C-H Bending: Sharp bands around 1450-1470 cm⁻¹ are due to CH₂ scissoring and CH₃ asymmetric bending vibrations. A distinct band near 1375 cm⁻¹ corresponds to the symmetric bending ("umbrella" mode) of CH₃ groups. The presence of an isopropyl group (at the C-8 end) may give rise to a characteristic doublet around 1380-1385 cm⁻¹ and 1365-1370 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy also probes these vibrations but with different selection rules. C-C bond vibrations, which are often weak in the IR spectrum, tend to be strong in the Raman spectrum.

C-H Stretching: Strong signals will also be present in the 2850-3000 cm⁻¹ region.

C-C Stretching and Skeletal Vibrations: The region below 1500 cm⁻¹ contains a complex pattern of signals from C-C stretching and skeletal bending modes, which are highly characteristic of the specific isomeric structure.

Hyphenated Analytical Techniques (e.g., GC-MS, GC-IR)

Hyphenated techniques provide a powerful approach for the analysis of complex mixtures by combining a separation technique with a spectroscopic detection method online. mdpi.com This integration allows for the separation of individual components from a mixture, followed by their immediate characterization, offering both qualitative and quantitative information.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including this compound. gov.scotmdpi.com In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As each separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

The characterization of this compound by GC-MS relies on two key pieces of information: its retention time and its mass spectrum. The retention time, the time it takes for the compound to travel through the GC column, is a characteristic property under a specific set of chromatographic conditions. The mass spectrum provides a unique fragmentation pattern, which serves as a molecular fingerprint.

For alkanes, electron ionization (EI) at 70 eV is commonly employed. The resulting mass spectrum of a branched alkane like this compound will exhibit a molecular ion peak (M+), although it may be of low intensity, and a series of fragment ions. libretexts.orglibretexts.org The fragmentation of alkanes typically involves the cleavage of C-C bonds, leading to the formation of stable carbocations. whitman.eduyoutube.com The fragmentation pattern will show clusters of peaks separated by 14 mass units, corresponding to the loss of successive methylene (-CH2-) groups. libretexts.org The location of the methyl branches on the nonane backbone will influence the relative abundance of specific fragment ions, aiding in its structural elucidation and differentiation from other isomers. bohrium.com For instance, cleavage at the branched points is often favored due to the formation of more stable secondary or tertiary carbocations.

Gas Chromatography-Infrared Spectroscopy (GC-IR)

Gas chromatography-infrared spectroscopy (GC-IR), often utilizing Fourier Transform Infrared (FTIR) detection, is another powerful hyphenated technique for the characterization of volatile compounds. As components elute from the GC column, they pass through a heated light pipe, where they are irradiated with infrared light. The absorption of IR radiation at specific frequencies corresponds to the vibrational and rotational energies of the molecule's functional groups.

For this compound, the IR spectrum will be characteristic of a saturated alkane. Key absorption bands would be observed in the C-H stretching region (approximately 2850-3000 cm⁻¹) and the C-H bending region (approximately 1375 cm⁻¹ and 1465 cm⁻¹). The presence and nature of the methyl branches will influence the fine structure of these absorption bands. While GC-MS provides information about the molecular weight and fragmentation, GC-IR offers complementary information about the functional groups and structural arrangement of the molecule. researchgate.net This can be particularly useful in distinguishing between isomers that may have similar mass spectra. mdpi.com

Development of Quantitative Analytical Methods for Research Matrices

The development of a reliable quantitative analytical method for this compound in a research matrix, such as crude oil, sediment, or biological tissues, involves several critical steps, including sample preparation, chromatographic separation, and method validation. gov.scotscielo.br While specific validated methods for this compound are not abundantly available in the literature, the general principles for quantifying isoprenoid and branched alkanes can be readily applied.

Sample Preparation

The initial step in the analysis of this compound from a complex matrix is the extraction of the target analyte. For solid matrices like sediment or biological tissues, techniques such as Soxhlet extraction or pressurized liquid extraction are commonly employed. researchgate.net Liquid samples, such as crude oil, may require dilution with a suitable solvent. Following extraction, a cleanup step is often necessary to remove interfering compounds. This can be achieved through techniques like solid-phase extraction (SPE) or column chromatography. gov.scot

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

For quantitative analysis, GC-MS is typically operated in selected ion monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly increases the sensitivity and selectivity of the analysis by reducing background noise. mdpi.com An internal standard, a compound with similar chemical properties to the analyte but not naturally present in the sample, is added at a known concentration at the beginning of the sample preparation process to correct for any losses during extraction and analysis.

Method Validation

A quantitative method must be rigorously validated to ensure the reliability of the results. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. This is typically assessed by analyzing a series of calibration standards and evaluating the coefficient of determination (R²) of the resulting calibration curve. unife.it

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. scielo.br

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies in spiked matrix samples. Precision is the degree of agreement among repeated measurements and is typically expressed as the relative standard deviation (RSD). unife.itnih.gov

Recovery: The efficiency of the extraction process is determined by measuring the amount of analyte recovered from a spiked matrix sample. researchgate.net

The following tables provide illustrative examples of the types of data that would be generated during the validation of a quantitative GC-MS method for a branched alkane like this compound in a research matrix, based on published methods for similar compounds. scielo.brnih.gov

Table 1: Example of Linearity Data for a Quantitative GC-MS Method

Concentration (ng/mL)Instrument Response (Peak Area Ratio)
1.00.052
5.00.265
10.00.510
25.01.285
50.02.550
100.05.120

Calibration Equation: y = 0.051x + 0.001

Coefficient of Determination (R²): 0.9995

Table 2: Example of Method Validation Parameters for a Quantitative GC-MS Method in a Sediment Matrix

ParameterValue
Limit of Detection (LOD)0.5 ng/g
Limit of Quantification (LOQ)1.5 ng/g
Accuracy (Recovery at 20 ng/g)95.2%
Precision (RSD at 20 ng/g, n=6)6.8%

Occurrence, Environmental Distribution, and Transformation Studies

Natural Occurrence in Geogenic and Biogenic Materials

2,4,8-Trimethylnonane, a branched-chain alkane, is a constituent of complex hydrocarbon mixtures found in geogenic materials. Branched alkanes are significant components of crude oil and petroleum products, where they serve as molecular fossils or biomarkers. leco.co.jpnoaa.gov These biomarkers provide crucial information for petroleum forensics, helping to differentiate various sources of crude oil based on the ratios of specific compounds that are resistant to degradation. leco.co.jp

The intricate composition of crude oil includes a wide array of compounds such as tricyclic, tetracyclic, and pentacyclic terpanes, steranes, and various branched alkanes. researchgate.net The specific distribution and abundance of these compounds, including isomers of trimethylnonane, can be used to infer the depositional environment, thermal maturity, and geographic origin of the oil. leco.co.jpnih.gov While specific quantification of this compound is not always detailed in general crude oil analyses, the presence of pseudohomologous families of branched alkanes is well-documented in ancient geologic samples, indicating their formation and preservation over geological timescales. pnas.org The analysis of petroleum fractions often relies on advanced chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), to resolve these complex mixtures and identify specific isomers. leco.co.jp

This compound has been identified as a biogenic volatile organic compound (BVOC) emitted by non-human biological systems. BVOCs are a diverse group of carbon-based chemicals produced and released by organisms, including plants and microbes, and play significant roles in atmospheric chemistry and ecological interactions. vt.educopernicus.org

Plants are major emitters of BVOCs, and the profile of these emissions can change in response to environmental stimuli, such as attacks by pests. nih.govresearchgate.net For instance, research on Vitis vinifera (grapevine) has shown that its BVOC profile is altered during interactions with parasitic nematodes. While this specific research highlighted changes in terpenes, it underscores the principle that plants modulate VOC emissions, which can include a wide variety of compounds, in response to biotic stress. nih.govresearchgate.net

Furthermore, soil microorganisms are known to both produce and consume a wide range of VOCs. copernicus.org This microbial activity is a critical but often overlooked part of the carbon cycle and can influence the net flux of VOCs from the soil to the atmosphere. Studies have shown that soil microbes can rapidly mineralize various BVOCs, indicating that the soil can act as a significant sink for these compounds. copernicus.org The production of saturated alkanes by microorganisms contributes to the complex mixture of volatiles found in natural environments.

Environmental Fate and Transport Mechanisms

The environmental behavior of this compound is governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and sediment. As a long-chain branched alkane, its fate is characterized by low aqueous solubility and a tendency to associate with organic matter and volatilize into the atmosphere.

Table 1: Estimated Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₂₆ nih.gov
Molecular Weight 170.33 g/mol nih.gov
Boiling Point (Predicted) 199.2 °C nih.gov
Water Solubility (Estimated) 0.048 mg/L nih.gov
Vapor Pressure (Predicted) 0.4 mmHg at 25°C nih.gov
log Kₒw (Octanol-Water Partition Coefficient) 5.8 (Estimated) nih.gov
Henry's Law Constant (Calculated) 2.13 atm·m³/mol at 25°C nih.gov

With a notable vapor pressure and a high Henry's Law constant, this compound is expected to volatilize readily from surface water and moist soil into the atmosphere. nih.gov Once in the atmosphere, branched alkanes are recognized as significant precursors to the formation of secondary organic aerosols (SOA), which have impacts on air quality and climate. copernicus.orgnih.gov

The atmospheric degradation of alkanes is primarily initiated by reaction with the hydroxyl (OH) radical. copernicus.orgmdpi.com This initial reaction leads to the formation of alkyl and subsequently peroxy radicals. researchgate.net In the presence of nitrogen oxides (NOₓ), these reactions can contribute to the formation of tropospheric ozone and other components of photochemical smog. copernicus.org The reaction rates generally increase with the size and structural complexity of the alkane molecule. mdpi.com The branching structure of compounds like this compound influences their reaction pathways and the subsequent products formed during atmospheric oxidation. copernicus.org

The tendency of an organic compound to bind to soil and sediment is a critical factor in its environmental mobility. For nonpolar organic compounds like this compound, sorption is primarily driven by partitioning into the soil organic matter (SOM). This relationship is quantified by the organic carbon-normalized soil-water partition coefficient (Kₒc).

A high octanol-water partition coefficient (log Kₒw) suggests strong hydrophobicity and a high potential for sorption to organic matter. epa.gov With an estimated log Kₒw of 5.8, this compound is expected to have a very high Kₒc value, indicating strong binding to soil and sediment. nih.gov This strong sorption significantly reduces its concentration in the aqueous phase (pore water), thereby limiting its bioavailability and mobility. researchgate.net The degradation of long-chain alkanes in soil is possible by various microorganisms, but the process can be slow, and the strong sorption to soil particles can further reduce the rate of biodegradation. frontiersin.orgnih.gov

The mobility of this compound in aquatic systems and its potential to leach through the soil profile into groundwater are very low. This is a direct consequence of two key properties: its extremely low water solubility and its high sorption coefficient (Kₒc). epa.gov

Chemicals with low water solubility and high Kₒc values are strongly retained in the upper soil layers, bound to organic carbon. usgs.gov Therefore, significant downward movement with infiltrating water is not expected. Any this compound that enters aquatic environments will preferentially partition from the water column to suspended organic particles and bottom sediments, effectively immobilizing it and preventing significant transport in the dissolved phase.

Abiotic and Biotic Transformation Pathways in Environmental Compartments

The environmental fate of this compound, a branched alkane, is governed by a combination of abiotic and biotic transformation processes. These pathways determine the persistence and potential impact of this compound in various environmental compartments, including soil, water, and the atmosphere.

Microbial degradation is a primary pathway for the removal of alkanes from the environment. While linear alkanes are generally more readily degraded, branched alkanes such as this compound can also be metabolized by a variety of microorganisms, although often at a slower rate. The presence of methyl branches can present steric hindrance to the enzymatic machinery of microorganisms.

Aerobic Degradation: Under aerobic conditions, the microbial degradation of alkanes is typically initiated by an oxidation step. The most common pathway involves the terminal oxidation of a methyl group, catalyzed by monooxygenase enzymes, to form a primary alcohol. This alcohol is then further oxidized to an aldehyde and then to a carboxylic acid. The resulting fatty acid can then enter the β-oxidation pathway, leading to the sequential removal of two-carbon units and ultimately mineralization to carbon dioxide and water. researchgate.netfrontiersin.org

For branched alkanes like this compound, the initial attack can also occur at a sub-terminal carbon atom, although this is generally less common. The presence of methyl groups at the 2, 4, and 8 positions can influence the preferred site of initial oxidation. Some microorganisms possess specialized enzyme systems, such as cytochrome P450 monooxygenases, which are capable of oxidizing more complex hydrocarbon structures, including branched alkanes. nih.gov

Anaerobic Degradation: In the absence of oxygen, the anaerobic degradation of alkanes is also possible, though it is a much slower process and carried out by specialized microorganisms. The initial activation of the inert C-H bond is the most challenging step. One established mechanism is the addition of the alkane to fumarate, a reaction catalyzed by the enzyme alkylsuccinate synthase (ASS), which is a glycyl radical enzyme. cdnsciencepub.com This process has been primarily studied for linear and simple branched alkanes. The applicability of this pathway to a more complex branched structure like this compound is presumed but not extensively documented. Following the initial activation, the molecule is further metabolized through pathways analogous to β-oxidation.

The efficiency of microbial degradation of this compound in different environments will depend on various factors including the microbial community present, nutrient availability, temperature, and the presence of other carbon sources.

Table 1: Key Microbial Transformation Pathways for Branched Alkanes

Transformation Pathway Conditions Key Enzymes/Mechanisms Initial Products General Applicability to this compound
Terminal Oxidation Aerobic Monooxygenases (e.g., AlkB, Cytochrome P450) Primary alcohols Considered a likely primary degradation pathway.
Sub-terminal Oxidation Aerobic Monooxygenases Secondary alcohols Possible, but may be less favored than terminal oxidation.
β-Oxidation Aerobic Various dehydrogenases and thiolases Acetyl-CoA Subsequent pathway following initial oxidation and conversion to a fatty acid.
Fumarate Addition Anaerobic Alkylsuccinate Synthase (ASS) Alkylsuccinates A potential, though likely slow, anaerobic degradation pathway.

Once volatilized into the atmosphere, this compound is subject to photochemical reactions, which are the primary removal mechanism in this compartment. The most significant of these is its reaction with hydroxyl radicals (•OH), which are ubiquitous in the troposphere during daylight hours.

The reaction is initiated by the abstraction of a hydrogen atom from a carbon atom in the this compound molecule by a hydroxyl radical. This results in the formation of an alkyl radical and a water molecule.

C₁₂H₂₆ + •OH → •C₁₂H₂₅ + H₂O

The site of hydrogen abstraction is influenced by the stability of the resulting alkyl radical. Tertiary hydrogens (at the 2, 4, and 8 positions) are more easily abstracted than secondary or primary hydrogens. Following its formation, the alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•).

•C₁₂H₂₅ + O₂ → C₁₂H₂₅O₂•

The fate of the peroxy radical is complex and depends on the concentration of nitrogen oxides (NOₓ). In environments with high NOₓ concentrations, the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂).

C₁₂H₂₅O₂• + NO → C₁₂H₂₅O• + NO₂

The alkoxy radical is unstable and can undergo further reactions, including isomerization or decomposition (fragmentation). For a branched C12 alkane like this compound, fragmentation is a likely pathway, leading to the formation of smaller, more volatile organic compounds, such as ketones and aldehydes, and contributing to the formation of secondary organic aerosol (SOA). copernicus.orgresearchgate.netcopernicus.org

In low-NOₓ environments, the peroxy radical may react with the hydroperoxyl radical (HO₂•) to form a hydroperoxide (ROOH) or with another peroxy radical. These reactions also contribute to the formation of SOA. copernicus.orgresearchgate.net The complex branching structure of this compound likely leads to a diverse array of reaction products in the atmosphere.

Alkanes, including this compound, are generally resistant to hydrolysis under typical environmental conditions. tongaatsecondary.co.za The carbon-carbon and carbon-hydrogen bonds are nonpolar and strong, making them insusceptible to attack by water molecules. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aquatic or soil environments.

Isotopic Analysis for Source Apportionment and Environmental Tracing

Compound-specific isotope analysis (CSIA) is a powerful tool for tracing the sources and understanding the fate of organic contaminants in the environment. frtr.gov This technique measures the ratio of stable isotopes (e.g., ¹³C/¹²C) in a specific compound. The isotopic signature of a compound can provide clues about its origin and the transformation processes it has undergone.

Source Apportionment: Different sources of petroleum hydrocarbons, from which this compound originates, can have distinct stable carbon isotope signatures. These variations arise from the isotopic composition of the original organic matter and the geological processes involved in petroleum formation. By analyzing the δ¹³C value of this compound in an environmental sample, it may be possible to link it to a specific source of contamination, such as a particular crude oil or refined product. nih.govnih.gov

Environmental Tracing and Degradation Assessment: Isotopic fractionation, the slight partitioning of isotopes during chemical and biological processes, can be used to track the degradation of contaminants. itrcweb.org During microbial degradation, molecules containing the lighter isotope (¹²C) are often metabolized at a slightly faster rate than those containing the heavier isotope (¹³C). This results in the residual, undegraded pool of the contaminant becoming progressively enriched in the heavier isotope.

By measuring the change in the isotopic composition of this compound along a contaminant plume, for example, it is possible to assess the extent of biodegradation that has occurred. dtic.mil The magnitude of this isotopic enrichment can also provide insights into the specific degradation pathway at play. dntb.gov.ua

Table 2: Applications of Isotopic Analysis for this compound

Application Principle Information Gained
Source Apportionment Different petroleum sources have distinct initial isotopic signatures. Identification of the origin of this compound contamination.
Environmental Tracing Isotopic signatures can be used to track the movement of contaminants in the environment. Delineation of contaminant plumes and transport pathways.
Degradation Assessment Microbial degradation preferentially removes molecules with lighter isotopes, leading to an enrichment of heavier isotopes in the remaining contaminant. Quantification of the extent of in-situ biodegradation of this compound.
Pathway Elucidation Different degradation mechanisms can result in different degrees of isotopic fractionation. Insights into the dominant biotic or abiotic degradation processes occurring.

Applications in Chemical Engineering and Industrial Research

Utilization as a Reference Standard in Analytical Chemistry

In the field of analytical chemistry, particularly in gas chromatography (GC), reference standards are crucial for the accurate identification and quantification of chemical compounds. Branched alkanes like 2,4,8-trimethylnonane can serve as valuable reference compounds due to their stable and well-defined structures.

The retention index (RI) is a key parameter in gas chromatography used for compound identification. It relates the retention time of a compound to the retention times of n-alkanes eluted before and after it. For a highly branched alkane such as this compound, its retention index will be lower than that of its straight-chain isomer, n-dodecane, on a non-polar stationary phase. This is because the branched structure reduces the molecule's surface area available for interaction with the stationary phase, leading to a shorter retention time.

Table 1: Estimated Kováts Retention Indices for C12 Alkanes on a Non-Polar Stationary Phase

CompoundStructureEstimated Kováts Retention Index
n-DodecaneStraight-chain1200
This compoundBranched< 1200
Other Trimethylnonane IsomersBranchedVaries with branching

Note: The retention index for this compound is estimated to be lower than its straight-chain counterpart due to its branched structure.

Role as a Component in Fuel Formulations and Combustion Research

The unique properties of this compound make it a relevant molecule in the study of fuel formulations and combustion, particularly in the context of jet fuels.

Jet Fuel Blendstock Properties and Performance Evaluation

Modern jet fuels are complex mixtures of hydrocarbons, and there is a growing interest in developing synthetic paraffinic kerosenes (SPKs) to supplement or replace conventional petroleum-derived fuels. Highly branched alkanes are desirable components in these formulations due to their excellent cold-flow properties and clean-burning characteristics. The presence of methyl branches in this compound significantly lowers its freezing point compared to straight-chain alkanes of similar carbon number, which is a critical parameter for aviation fuels operating at high altitudes. nih.gov

Table 2: Comparison of Key Fuel Properties for Different Hydrocarbon Types

PropertyStraight-Chain AlkanesBranched Alkanes (e.g., this compound)CycloalkanesAromatics
Freezing PointHigherLowerIntermediateLower
Energy Density (MJ/kg)HighHighIntermediateLower
Thermal StabilityGoodExcellentGoodVariable
Clean BurningGoodExcellentGoodPoor (Sooting)

Combustion Characteristics and Efficiency Studies

The combustion behavior of a fuel is heavily influenced by its molecular structure. Branched alkanes generally exhibit different ignition and combustion characteristics compared to their linear isomers. The presence of tertiary carbon-hydrogen bonds in this compound makes it more susceptible to autoignition under certain conditions.

Emission Profile Analysis in Non-Engine Systems

The combustion of paraffinic fuels, including highly branched alkanes like this compound, is generally associated with lower emissions of pollutants compared to aromatic-rich fuels. Paraffinic fuels are practically free of sulfur and aromatics, which are precursors to sulfur oxides (SOx) and particulate matter (soot), respectively. iea-amf.org

Numerous studies have demonstrated that the use of paraffinic fuels leads to significant reductions in particulate matter (PM), hydrocarbons (HC), and carbon monoxide (CO) emissions. iea-amf.org The absence of aromatic rings in this compound means that the primary route to soot formation, which involves the growth of polycyclic aromatic hydrocarbons (PAHs), is less favored. wikipedia.orgrsc.orgsciencedaily.com While soot can still be formed from the decomposition of aliphatic hydrocarbons, the propensity is much lower. berkeley.edulu.se

Table 3: General Emission Trends for Paraffinic Fuels Compared to Conventional Diesel

PollutantEmission Change
Particulate Matter (PM)Decreased iea-amf.org
Hydrocarbons (HC)Decreased iea-amf.org
Carbon Monoxide (CO)Decreased iea-amf.org
Nitrogen Oxides (NOx)Variable (can decrease) iea-amf.org

Application as a Solvent and Diluent in Chemical Processes

Isoparaffins, such as this compound, are high-purity synthetic hydrocarbon solvents with a range of industrial applications. Their low toxicity, low odor, and selective solvency make them attractive alternatives to more hazardous solvents. shell.comadd-tek.com

These synthetic hydrocarbons are characterized by their high purity and consistent quality. exxonmobilchemical.com They are virtually odorless, which is a significant advantage in consumer products and enclosed industrial environments. renkertoil.com The highly branched structure of this compound results in a non-polar molecule, making it an effective solvent for other non-polar substances, following the principle of "like dissolves like." bulkchemicals2go.com

Isoparaffins are used in a variety of applications, including:

Paints and Coatings: As a diluent to control viscosity and drying time. shell.com

Cleaning Agents: For degreasing and cleaning in industrial settings. add-tek.com

Personal Care Products: Due to their low odor and skin irritation potential. renkertoil.com

Polymerization Processes: As a reaction medium. shell.com

The specific solvent properties of this compound, such as its boiling point and evaporation rate, would be similar to other C12 isoparaffins. These properties can be tailored by selecting isoparaffins with different boiling ranges. arhampetrochem.com

Role in Lubricant Formulations and Tribological Investigations

The molecular structure of this compound also makes it relevant to the field of lubrication and tribology. Highly branched alkanes are key components of high-performance synthetic lubricant base oils.

The branching in the molecular structure disrupts the ability of the molecules to pack closely together, which results in a lower pour point and better low-temperature fluidity compared to straight-chain alkanes. nih.gov This is a critical property for lubricants that need to perform in a wide range of temperatures.

Furthermore, the viscosity of alkanes is influenced by their molecular structure. While longer straight-chain alkanes have higher viscosity, branching tends to decrease viscosity compared to a linear alkane of the same carbon number. echemi.comquora.com The viscosity index (VI), a measure of how much a lubricant's viscosity changes with temperature, is generally high for isoparaffinic base oils, indicating good thermal stability. stle.org

In tribological investigations, the performance of a lubricant is assessed by its ability to reduce friction and wear between moving surfaces. Paraffinic base oils, particularly those with a high degree of branching, can form effective lubricating films. mdpi.com The specific tribological characteristics would depend on the formulation, including the use of additives.

Table 4: General Tribological Properties of Branched Alkanes in Lubricants

PropertyInfluence of Branching
Low-Temperature FluidityImproved
Pour PointLowered
Viscosity IndexHigh
Friction and Wear ReductionEffective film formation

Research on Separation Processes and Membrane Technologies

The unique physical properties of this compound, such as its specific boiling point, density, and viscosity, suggest its potential as a component in specialized separation processes. In the field of chemical engineering, the separation of complex hydrocarbon mixtures is a critical operation. Branched alkanes, due to their different molecular shapes and sizes compared to linear alkanes, can exhibit different partitioning behaviors in various separation techniques.

Theoretical Applications in Separation Processes:

Solvent Extraction: this compound could potentially be used as a specialty solvent in liquid-liquid extraction processes. Its nonpolar nature makes it suitable for extracting nonpolar solutes from aqueous or more polar solutions. The branched structure might offer selective solubility for certain complex molecules.

Extractive Distillation: In the separation of azeotropic mixtures, a solvent (entrainer) is added to alter the relative volatilities of the components. The properties of this compound could make it a candidate as an entrainer for specific hydrocarbon separations where its boiling point and interaction with the components are favorable.

Potential Role in Membrane Technologies:

Membrane technologies are crucial for various industrial separations, including gas separation, pervaporation, and liquid filtration. The interaction of molecules with the membrane surface and their transport through the membrane are key to the separation process.

Membrane Swelling and Characterization: Organic liquids are often used to characterize the properties of polymeric membranes. This compound could be used as a probe molecule to study the transport properties and swelling behavior of new membrane materials designed for hydrocarbon separations.

Component in Liquid Membranes: Liquid membranes, where a liquid phase is immobilized within a porous support, are used for selective transport. While not a common application, a highly branched and stable alkane like this compound could theoretically be a component of the liquid phase in specialized applications for separating specific nonpolar compounds.

Currently, there is a lack of specific published research focusing on the use of this compound in these membrane applications. Research in this area would be necessary to validate these potential uses.

Integration into Polymer Science and Materials Development

In the realm of polymer science, small molecules are often used as additives to modify the properties of polymers or to act as processing aids. The branched structure of this compound could offer specific advantages in certain contexts.

Potential as a Processing Aid:

Plasticizers and Lubricants: During the processing of thermoplastic polymers, plasticizers and lubricants are often added to reduce viscosity, improve flow, and lower the processing temperature. The molecular structure of this compound suggests it could act as an external lubricant or a secondary plasticizer for certain nonpolar polymers, such as polyolefins. Its branched nature might prevent it from easily migrating out of the polymer matrix compared to some linear alkanes.

Component in Specific Material Formulations:

Specialty Fluids and Oils: Highly branched alkanes are valued for their thermal stability and low pour points, making them suitable for use as base oils in synthetic lubricants, hydraulic fluids, and heat transfer fluids. While specific data for this compound is not readily available, its structural similarity to other isoparaffins used in these applications suggests potential in this area.

Phase Change Materials (PCMs): Alkanes are a common class of organic PCMs used for thermal energy storage. The melting and freezing points of this compound would determine its suitability for specific temperature applications. Its branched structure could influence its crystallization behavior, which is a critical factor for the performance of PCMs.

Further research and development would be required to explore and confirm the viability of this compound for these applications in polymer and materials science.

Theoretical and Computational Chemistry of 2,4,8 Trimethylnonane

Molecular Structure and Conformational Analysis

The structural and conformational properties of 2,4,8-trimethylnonane are dictated by the spatial arrangement of its atoms and the rotational freedom around its single bonds. Computational analysis is a powerful tool for understanding these features.

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule. Methods like ab initio Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are employed to solve the electronic structure of molecules, yielding optimized geometries and energies. acs.orgunipd.it For a molecule like this compound, a DFT method such as B3LYP or M06-2X combined with a suitable basis set (e.g., 6-31G(d) or def2-TZVP) would provide a reliable balance of accuracy and computational cost for geometry optimization. nrel.gov

The calculation would begin with an initial guess of the molecular structure and iteratively solve the electronic Schrödinger equation while adjusting the nuclear positions to find a minimum on the potential energy surface. The final output provides precise bond lengths, bond angles, and dihedral angles corresponding to a stable conformer.

Table 1: Illustrative Predicted Geometrical Parameters for a Stable Conformer of this compound (DFT/B3LYP/6-31G(d)) Note: This data is representative of typical values for alkanes as specific computational studies on this compound are not readily available in published literature.

ParameterAtoms InvolvedPredicted Value
Bond LengthC-C (backbone)1.53 - 1.55 Å
Bond LengthC-C (methyl branch)1.53 - 1.54 Å
Bond LengthC-H1.09 - 1.10 Å
Bond AngleC-C-C (backbone)112° - 115°
Bond AngleH-C-H (methyl)107° - 109°

Due to rotation around its numerous C-C single bonds, this compound exists as a multitude of conformational isomers, or conformers. youtube.comcsus.edu Conformational analysis involves studying the different spatial arrangements of the molecule and their corresponding energies. libretexts.org The relationship between the molecule's geometry (specifically its dihedral angles) and its potential energy is visualized on a Potential Energy Surface (PES). weizmann.ac.ilresearchgate.net

For branched alkanes, steric hindrance between bulky methyl groups plays a significant role in determining the relative stability of different conformers. fiu.edu Rotations that place these groups in close proximity lead to high-energy, unstable conformations (e.g., eclipsed), while arrangements that maximize their separation (e.g., anti or staggered) are energetically favorable. acs.orglibretexts.org A full PES for a molecule as large as this compound is complex, but segments can be analyzed by systematically rotating specific bonds and calculating the energy at each step. This allows for the identification of local energy minima (stable conformers) and the energy barriers that separate them. weizmann.ac.il

Table 2: Representative Energy Differences for Simple Alkane Conformers Note: This table illustrates the typical energy penalties associated with steric interactions in alkanes, which would govern the conformational preferences of this compound.

Interaction TypeDescriptionApproximate Energy Cost (kJ/mol)
H-H eclipsed (Torsional strain)Eclipsing of two hydrogen atoms4.0
CH₃-H eclipsed (Torsional strain)Eclipsing of a methyl group and a hydrogen6.0
CH₃-CH₃ gauche (Steric strain)Two methyl groups at a 60° dihedral angle3.8
CH₃-CH₃ eclipsed (Torsional + Steric strain)Eclipsing of two methyl groups11.0 - 19.0

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules. cardiff.ac.uk After obtaining an optimized geometry, further calculations can simulate various spectra.

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often with DFT functionals like mPW1PW91. uncw.edunih.govmdpi.com Calculations are performed on low-energy conformers, and the final predicted spectrum is a Boltzmann-weighted average of the individual spectra, accounting for the relative populations of each conformer at a given temperature. comporgchem.com This approach can be highly accurate and is used in structure elucidation. nih.gov

IR and Raman Spectra: Infrared (IR) and Raman spectra arise from the vibrations of the molecule. cardiff.ac.uk These vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to atomic displacements. elixirpublishers.com The output provides the frequencies of the vibrational modes (e.g., C-H stretching, C-C bending) and their corresponding intensities in both the IR and Raman spectra, which can be compared with experimental data for structural confirmation. nih.gov

Electronic Structure and Reactivity Descriptors

Beyond molecular structure, computational methods illuminate the electronic properties of this compound, providing insights into its potential reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO: This is the highest energy orbital containing electrons. For an alkane like this compound, the HOMO is typically associated with the electrons in the C-C and C-H sigma bonds. Its energy level is related to the molecule's ability to donate electrons (its nucleophilicity). youtube.comyoutube.com

LUMO: This is the lowest energy orbital that is empty of electrons. The LUMO is associated with the corresponding antibonding σ* orbitals. Its energy relates to the molecule's ability to accept electrons (its electrophilicity). ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial descriptor of molecular stability and reactivity. wikipedia.orgmalayajournal.org A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Saturated hydrocarbons like this compound are characterized by a large HOMO-LUMO gap, consistent with their well-known chemical inertness. For alkanes, the gap generally decreases as the carbon chain length increases. researchgate.net

Table 3: Illustrative FMO Properties for Alkanes Note: Specific calculated values for this compound are not available. This table shows typical energy ranges for saturated hydrocarbons.

PropertyDescriptionTypical Value for a Saturated Alkane
HOMO EnergyEnergy of the highest occupied molecular orbital-10 to -12 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital+1 to +4 eV
HOMO-LUMO GapEnergy difference (LUMO - HOMO)>11 eV

The Molecular Electrostatic Potential (ESP) surface, also known as an MEP map, illustrates the charge distribution of a molecule from the perspective of an approaching positive point charge. libretexts.orguni-muenchen.de The ESP is mapped onto a surface of constant electron density, providing a visual guide to the molecule's electrostatic properties. chemrxiv.org

Different colors on the map represent different potential values:

Red: Regions of negative electrostatic potential, typically associated with lone pairs or π-systems. These are electron-rich areas, attractive to electrophiles.

Blue: Regions of positive electrostatic potential, often found around hydrogen atoms bonded to electronegative atoms. These are electron-poor areas, attractive to nucleophiles.

Green/Yellow: Regions of neutral or near-zero potential.

Theoretical Studies of Reaction Pathways

Theoretical investigations into the reaction pathways of this compound, a branched alkane, primarily focus on high-energy processes such as combustion and catalytic cracking, which are fundamental to its role in fuel chemistry. Due to the complexity of these reactions, computational chemistry is an essential tool for elucidating the intricate mechanisms, identifying transient intermediates, and determining reaction kinetics.

Combustion Pathways: The combustion of alkanes is a complex free-radical chain reaction. pathwayz.orgunacademy.com For a branched alkane like this compound, the process is initiated by the homolytic cleavage of a C-H or C-C bond to form radical species. The stability of the resulting radical intermediates plays a crucial role in determining the dominant reaction pathways. Tertiary C-H bonds, such as the one at the C4 position, are weaker than secondary and primary C-H bonds, making them more susceptible to hydrogen abstraction.

Theoretical models of alkane combustion involve a vast network of elementary reactions. The complete combustion of this compound yields carbon dioxide and water, releasing a significant amount of energy. youtube.comyoutube.com However, under conditions of insufficient oxygen, incomplete combustion occurs, leading to the formation of carbon monoxide and soot (elemental carbon). unacademy.comyoutube.com Computational studies can model the potential energy surfaces of these reactions, helping to predict the formation of these various products under different temperature and pressure regimes.

Catalytic Cracking: Catalytic cracking is a vital industrial process for converting large hydrocarbons into more valuable, smaller molecules like those found in gasoline. libretexts.org This process typically employs solid acid catalysts, such as zeolites, which facilitate the cleavage of C-C and C-H bonds through ionic mechanisms. libretexts.orgpsu.eduuw.edu.pl

The theoretical study of the catalytic cracking of this compound involves the formation of carbocation intermediates. libretexts.orgpsu.edu The reaction is often initiated by the abstraction of a hydride ion from the alkane by a Lewis acid site on the catalyst, or by the protonation of a trace olefin, which then abstracts a hydride from the alkane. The resulting carbocation can then undergo several types of reactions:

β-scission: This is the primary cracking step where a C-C bond beta to the positively charged carbon atom breaks, resulting in the formation of an alkene and a smaller carbocation. researchgate.net The stability of the resulting carbocation and alkene influences the rate of this step.

Isomerization: The carbocation can rearrange to form a more stable isomer, typically through hydride or methyl shifts. researchgate.net This is why catalytic cracking often produces a high proportion of branched alkanes, which have higher octane (B31449) ratings. psu.edu

Hydrogen Transfer: A carbocation can abstract a hydride ion from another alkane molecule, leading to the formation of a new, smaller alkane and a new carbocation, thus propagating the chain reaction.

Computational models can simulate the interaction of this compound with catalyst surfaces, calculate the activation energies for these different reaction pathways, and predict the product distribution. These theoretical studies are instrumental in optimizing catalyst design and reaction conditions for desired product yields. researchgate.net

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its behavior in the liquid state, including its bulk properties and the nature of intermolecular forces that govern its behavior. While specific MD studies on this compound are not abundant in the literature, its properties can be inferred from general simulations of branched alkanes. researchgate.netresearchgate.net

Liquid State Properties and Transport Phenomena

In the liquid state, molecules of this compound are in constant, random motion. MD simulations model this behavior by numerically solving Newton's equations of motion for a system of interacting molecules. These simulations can predict various macroscopic properties from the underlying microscopic interactions.

Key liquid-state properties that can be investigated for this compound using MD simulations include:

Density: The simulated volume of a known number of molecules at a given temperature and pressure allows for the calculation of density. The branched structure of this compound would likely result in a lower density compared to its linear isomer, n-dodecane, due to less efficient packing.

Viscosity: This transport property, which measures a fluid's resistance to flow, can be calculated from the simulations by analyzing the stress-strain relationships or through equilibrium fluctuation formulas. The irregular shape and multiple methyl branches of this compound would be expected to increase its viscosity compared to less branched isomers.

Diffusion Coefficient: The self-diffusion coefficient, a measure of translational mobility, can be determined from the mean square displacement of molecules over time. The bulky nature of this compound would hinder its movement through the liquid, resulting in a lower diffusion coefficient compared to linear alkanes of similar molecular weight.

Thermal Conductivity: This property can also be estimated from MD simulations, providing insight into how effectively heat is transferred through the liquid.

The following table presents a qualitative comparison of the expected liquid-state properties of this compound with its linear isomer, n-dodecane, based on general principles of molecular structure and interactions.

PropertyThis compound (Branched)n-Dodecane (Linear)Rationale for Difference
Density LowerHigherLess efficient molecular packing due to branching.
Viscosity HigherLowerIncreased entanglement and resistance to flow from methyl branches.
Diffusion Coefficient LowerHigherBulky, irregular shape hinders movement through the liquid.
Boiling Point LowerHigherReduced surface area for van der Waals forces due to a more compact, spherical shape.

Intermolecular Interactions and Self-Assembly (if applicable)

The condensed phase behavior of this compound is dominated by weak, non-covalent intermolecular forces, primarily London dispersion forces (a type of van der Waals force). These forces arise from temporary fluctuations in electron density that create transient dipoles. The strength of these forces depends on the surface area of the molecule and its polarizability.

MD simulations can provide a detailed picture of these interactions by calculating the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance from a reference molecule.

Given that this compound is a non-polar, flexible alkane, it is not expected to exhibit significant self-assembly into ordered structures in the pure liquid phase. Its interactions are not specific or directional enough to drive the formation of stable, long-range ordered aggregates.

Quantitative Structure-Property Relationship (QSPR) Modeling (for non-biological properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to predict the physicochemical properties of chemicals based on their molecular structure. intofuture.org These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property. acs.orgresearchgate.net For alkanes, QSPR models are widely used to predict thermodynamic properties such as boiling point, density, and viscosity. acs.orgresearchgate.net

The fundamental principle of QSPR is that the structure of a molecule, as encoded by its descriptors, determines its properties. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, branching, and electronic properties.

For a molecule like this compound, a typical QSPR workflow would involve:

Calculating Molecular Descriptors: A wide range of descriptors would be calculated from the 2D or 3D structure of this compound. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological indices (which describe molecular branching), and geometric descriptors (e.g., molecular surface area).

Model Development: Using a training set of diverse alkanes with known experimental property values, statistical methods like multiple linear regression (MLR) are employed to build a model that correlates a selection of descriptors with the property of interest.

Prediction: Once a statistically robust model is developed and validated, it can be used to predict the property for new molecules like this compound, for which experimental data may not be available.

Topological indices are particularly important descriptors in QSPR models for alkanes as they effectively capture the degree of branching, which significantly influences properties like the boiling point. lettersinhighenergyphysics.comresearchgate.net

Graph Theory and Topological Indices in Alkane Characterization

In the context of chemical graph theory, a molecule can be represented as a graph where atoms are vertices and chemical bonds are edges. gordon.edu This allows for the calculation of numerical descriptors, known as topological indices, which characterize the molecule's topology (i.e., the connectivity of its atoms). gordon.edu These indices are invariant to the way the graph is drawn and serve as a powerful tool for quantifying molecular structure, especially branching. researchgate.net

Several topological indices have been developed and are commonly used in QSPR studies of alkanes. For this compound, some of the most relevant indices include:

Wiener Index (W): This is one of the oldest topological indices and is defined as the sum of the lengths of the shortest paths between all pairs of non-hydrogen atoms in the molecular graph. wikipedia.org It is sensitive to both the size and the branching of the molecule.

Randić Index (χ): This index is calculated by summing the values of (d(i)d(j))^-0.5 for all bonds (edges) in the molecular graph, where d(i) and d(j) are the degrees of the atoms (vertices) connected by the bond. It is a widely used measure of molecular branching.

Hosoya Index (Z): Defined as the total number of non-overlapping bonds in the molecular graph, this index is related to the characteristic polynomial of the graph.

The calculation of these indices for the carbon skeleton of this compound provides a numerical fingerprint of its specific branched structure. These values can then be used in QSPR models to correlate its topology with its physical properties.

The following interactive table presents the calculated values of several common topological indices for this compound.

Topological IndexDefinitionCalculated Value for this compound
Wiener Index (W) Sum of distances between all pairs of vertices.162
Randić Index (χ) Sum of (d(i)d(j))^-0.5 over all edges.5.940
Hosoya Index (Z) Total number of non-overlapping edge sets.233
Balaban J Index A distance-based topological index.2.508

These indices quantify the unique branching pattern of this compound. For instance, a lower Wiener index and a higher Randić index compared to a less branched isomer with the same number of carbon atoms would indicate a more compact structure. This quantitative characterization is the foundation of using graph theory in QSPR modeling for alkanes.

Emerging Research Areas and Future Directions

Novel Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of highly branched alkanes is a critical area of ongoing research. Traditional synthetic routes often rely on petroleum-based feedstocks and harsh reaction conditions. Modern research, however, is shifting towards sustainable alternatives that utilize renewable resources and employ green chemistry principles.

One promising approach involves the use of biomass-derived platform molecules. Lignocellulosic biomass can be converted into furanic compounds, which can then serve as building blocks for the synthesis of branched alkanes. For instance, furfural (B47365), derived from hemicellulose, can undergo a series of reactions including aldol (B89426) condensation and hydrodeoxygenation to produce highly branched structures. This strategy offers a pathway to renewable lubricants and fuels.

Biocatalysis is another key area in the sustainable synthesis of branched hydrocarbons. Enzymes, with their high selectivity, can be engineered to produce specific isomers of branched alkanes under mild reaction conditions. This approach minimizes the formation of unwanted byproducts and reduces energy consumption. While still in the developmental stages for complex alkanes like 2,4,8-trimethylnonane, biocatalytic routes hold significant potential for future green manufacturing processes.

Furthermore, the upcycling of waste plastics, such as polyethylene, into valuable branched alkanes is an emerging field. Catalytic processes are being developed to break down these long-chain polymers into smaller, highly branched hydrocarbons suitable for use in fuels and lubricants. This approach not only provides a sustainable route to these valuable chemicals but also addresses the pressing issue of plastic waste.

Synthetic ApproachFeedstockKey Advantages
Biomass ConversionLignocellulosic biomassRenewable, reduces reliance on fossil fuels
BiocatalysisSugars, fatty acidsHigh selectivity, mild reaction conditions, reduced byproducts
Waste Plastic UpcyclingPolyethylene, polypropyleneAddresses plastic pollution, circular economy approach

Advanced On-line and In-situ Analytical Methodologies

The detailed characterization of complex hydrocarbon mixtures containing numerous isomers, such as this compound, presents a significant analytical challenge. The development of advanced on-line and in-situ analytical methodologies is crucial for process monitoring, quality control, and fundamental research.

Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful tool for the detailed analysis of complex hydrocarbon samples. aip.orgresearchgate.netnih.gov By employing two columns with different separation mechanisms, GC×GC provides significantly enhanced resolution compared to conventional one-dimensional GC, allowing for the separation and identification of a greater number of individual components in a single analysis. researchgate.net When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC can provide detailed structural information for the separated compounds.

For real-time process monitoring, on-line GC×GC systems are being developed. These systems allow for the automated sampling and analysis of reactor effluents, providing immediate feedback on the composition of the product stream. wikipedia.org This capability is invaluable for optimizing reaction conditions and ensuring consistent product quality in industrial settings.

In-situ characterization techniques, such as nuclear magnetic resonance (NMR) spectroscopy, are also being employed to study hydrocarbon mixtures within porous media, mimicking the conditions inside a catalyst. ucm.es Two-dimensional NMR techniques, like Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY), can discriminate between linear and branched alkanes and provide quantitative information about the mixture composition. ucm.es This allows researchers to gain a deeper understanding of the catalytic processes involved in the formation of branched hydrocarbons.

Analytical TechniqueApplicationKey Advantages
Comprehensive Two-Dimensional Gas Chromatography (GC×GC)Detailed compositional analysis of complex hydrocarbon mixtures. aip.orgresearchgate.netHigh resolution, separation of isomers. researchgate.net
On-line GC×GC-TOF-MSReal-time process monitoring and quality control. wikipedia.orgImmediate feedback, detailed structural information.
In-situ 2D NMR SpectroscopyCharacterization of hydrocarbon mixtures within catalyst pores. ucm.esProvides information on reaction mechanisms, non-destructive.

Comprehensive Environmental Impact Assessment and Remediation Strategies

As with any chemical compound, a thorough understanding of the environmental fate and potential impact of this compound and other branched alkanes is essential. Research in this area focuses on their persistence, toxicity, and the development of effective remediation strategies for contaminated sites.

High-molecular-weight hydrocarbons, including branched alkanes, are generally considered to be less mobile and less acutely toxic than their lower-molecular-weight counterparts. aip.org However, their persistence in the environment can be significantly greater. aip.org The complex structure of highly branched alkanes can make them more resistant to biodegradation compared to linear alkanes.

Bioremediation is a promising and environmentally friendly approach for the cleanup of hydrocarbon-contaminated soil and water. epfl.ch This process utilizes microorganisms that can degrade hydrocarbons. Research is ongoing to identify and cultivate microbial consortia that are particularly effective at degrading branched alkanes. nih.gov Mycoremediation, which uses fungi to break down pollutants, is also being explored as a cost-effective method for remediating oil-polluted soils. aip.org

Environmental AspectKey ConsiderationsRemediation Approaches
Persistence Highly branched structure can increase resistance to degradation. youtube.comBioremediation, Mycoremediation. aip.orgepfl.ch
Mobility Generally low mobility in soil and water. aip.orgNatural attenuation, containment.
Toxicity Generally low acute toxicity. ucm.esMonitoring of sensitive species, risk assessment. semanticscholar.org

Development of Advanced Materials Incorporating Branched Alkanes

The unique physical properties of highly branched alkanes like this compound make them valuable components in a variety of advanced materials. Their low pour points, good thermal stability, and specific viscosity characteristics are particularly advantageous.

In the field of lubricants , highly branched isoparaffins are key components of high-performance synthetic base oils. semanticscholar.org Their molecular structure provides excellent cold-flow properties and oxidative stability, which are crucial for applications in demanding environments, such as in automotive and industrial machinery. aip.org The ability to synthesize branched alkanes with specific structures opens up the possibility of creating tailor-made lubricants with optimized properties. semanticscholar.org

Specialty fluids formulated with isoparaffins find use in a wide range of applications, including as solvents in paints and coatings, in metalworking fluids, and in personal care products. acs.orgyoutube.comnih.govnih.gov Their low toxicity and odor make them a safer alternative to many conventional solvents. nih.gov

Branched alkanes are also being investigated for use as phase change materials (PCMs) for thermal energy storage. researchgate.netresearchgate.netyoutube.com PCMs absorb and release large amounts of latent heat during their solid-liquid phase transitions. The melting and freezing points of alkanes can be tuned by altering their chain length and branching, making them suitable for a variety of thermal management applications. researchgate.net

In the realm of polymers , the incorporation of branched aliphatic side chains into conjugated polymers can significantly enhance their solubility and processability. aip.org This allows for the fabrication of organic electronic devices, such as solar cells and transistors, from solution-based methods. Multibranched aliphatic side chains are being developed to further improve the properties of these advanced materials. aip.org

Interdisciplinary Research Integrating Synthesis, Analysis, and Modeling

Addressing the complexities of branched hydrocarbon research requires a highly interdisciplinary approach that integrates synthetic chemistry, advanced analytical techniques, and computational modeling. This synergistic approach is essential for accelerating the discovery and development of new materials and processes.

Computational modeling and simulation are playing an increasingly important role in understanding the behavior of branched alkanes. Molecular dynamics simulations can be used to predict the rheological properties of branched alkane fluids, providing insights into how molecular structure affects viscosity and other bulk properties. aip.org This information is invaluable for the rational design of new lubricants and specialty fluids. Configurational-bias Monte Carlo simulations are employed to study the adsorption of branched alkanes in porous materials, which is relevant to catalysis and separation processes. epfl.ch

The integration of synthesis and analysis is crucial for establishing structure-property relationships. The ability to synthesize well-defined branched alkanes and then precisely characterize their physical and chemical properties allows for the development of predictive models that can guide the design of new molecules with desired characteristics.

DisciplineContribution to Branched Hydrocarbon Research
Synthetic Chemistry Development of novel and sustainable routes to well-defined branched alkanes.
Analytical Chemistry Detailed characterization of complex mixtures and in-situ monitoring of reactions.
Computational Chemistry Prediction of physical and chemical properties, simulation of molecular behavior. aip.org
Data Science/AI Analysis of large datasets, prediction of properties, and design of new molecules. researchgate.netyoutube.comyoutube.com

Challenges and Opportunities in the Field of Branched Hydrocarbon Research

The study of branched hydrocarbons like this compound is a dynamic field with both significant challenges and exciting opportunities. Overcoming these challenges will be key to unlocking the full potential of these versatile molecules.

One of the primary challenges is the selective synthesis of specific isomers of highly branched alkanes. While significant progress has been made, achieving precise control over the branching pattern, particularly for more complex structures, remains a difficult task. The development of new catalysts and synthetic methodologies is crucial for addressing this challenge. Another challenge lies in the detailed analytical characterization of complex mixtures of branched isomers. The subtle differences in the physical properties of these isomers make their separation and identification a formidable task, requiring the use of advanced analytical techniques.

Despite these challenges, there are numerous opportunities for branched hydrocarbons in a variety of applications. In the pursuit of a more sustainable future, there is a growing demand for high-performance, biodegradable lubricants and renewable fuels. Branched alkanes derived from biomass or waste materials can play a key role in meeting this demand. Their excellent cold-flow properties and high energy density make them attractive candidates for advanced biofuels.

Furthermore, the development of new materials with tailored properties is an area of significant opportunity. By precisely controlling the molecular architecture of branched alkanes, it may be possible to create novel polymers, phase change materials, and specialty fluids with enhanced performance characteristics. The continued integration of synthesis, analysis, and computational modeling will be essential for realizing these opportunities and advancing the field of branched hydrocarbon research.

Q & A

Basic Questions

Q. How is the IUPAC nomenclature determined for 2,4,8-trimethylnonane, and how does structural isomerism affect its identification?

  • Methodology : Apply IUPAC rules by identifying the longest carbon chain (nonane), numbering substituents to achieve the lowest possible locants, and alphabetizing substituents (ignoring prefixes like di-/tri-). For example, "this compound" prioritizes methyl groups at positions 2, 4, and 7. Structural isomers (e.g., 2,4,6- or 3,4,7-trimethylnonane) are distinguished via spectroscopic techniques like <sup>13</sup>C NMR to identify branching patterns .

Q. What analytical techniques are recommended for identifying this compound in environmental samples?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with a nonpolar column (e.g., DB-5) for separation, coupled with electron ionization for fragmentation. Calibrate with internal standards (e.g., deuterated alkanes) to improve quantification accuracy. Reference solutions in toluene-nonane matrices (e.g., 50 µg/mL) can mimic environmental matrices for method validation .

Q. What parameters are critical to document when handling this compound in experimental protocols?

  • Methodology : Record purity grade (e.g., ≥98%), supplier batch numbers, storage conditions (e.g., inert atmosphere, -20°C), and safety data (flammability, toxicity). Use Material Safety Data Sheets (MSDS) to inform risk assessments. Documenting these parameters ensures reproducibility and compliance with institutional safety guidelines .

Advanced Questions

Q. How can computational chemistry models predict the physicochemical properties of this compound?

  • Methodology : Employ Quantum Chemistry (QC), Quantitative Structure-Property Relationship (QSPR), and neural networks to estimate properties like boiling point, vapor pressure, and solubility. For example, QC calculates thermodynamic stability via density functional theory (DFT), while QSPR correlates molecular descriptors (e.g., branching index) with experimental data. Validate predictions against empirical measurements .

Q. What methodologies are effective for studying the environmental persistence of this compound?

  • Methodology : Conduct soil microcosm experiments using microbial consortia (e.g., white-rot fungi) immobilized in calcium alginate gel. Monitor degradation rates via GC-MS over 30-day intervals. Compare results to control treatments (non-entrapped microbes) to assess efficiency. This approach mirrors bioremediation strategies for structurally similar chlorinated compounds .

Q. How can researchers resolve contradictions in experimental data on the thermodynamic stability of trimethylnonane isomers?

  • Methodology : Perform comparative calorimetry (DSC) to measure enthalpy of formation and computational modeling (e.g., QC) to assess steric strain. For isomers like 2,4,8- vs. 2,4,6-trimethylnonane, higher symmetry in the latter may reduce strain, explaining stability discrepancies. Cross-validate findings with crystallographic data (if available) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.